molecular formula C18H20N4O4S B2960083 3,4-dimethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1448051-28-2

3,4-dimethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2960083
CAS No.: 1448051-28-2
M. Wt: 388.44
InChI Key: KQWOBHHBUUGWEK-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a pyrazole core substituted with a pyridin-2-yl group and a benzenesulfonamide moiety bearing 3,4-dimethoxy substituents. The compound’s structure integrates multiple pharmacophoric elements:

  • Pyrazole ring: A heterocyclic scaffold known for its role in modulating kinase inhibition and anti-inflammatory activity .
  • Pyridin-2-yl group: Enhances bioavailability and binding affinity via π-π stacking interactions in biological targets .
  • 3,4-Dimethoxybenzenesulfonamide: The sulfonamide group is associated with enzyme inhibition (e.g., cyclooxygenase), while methoxy substituents improve solubility and metabolic stability .

Synthetic routes for analogous compounds involve nucleophilic aromatic substitution (SNAr) reactions, as seen in , where pyrazole and pyridine moieties are coupled via ethyl linkers. While direct synthesis data for this compound is absent in the evidence, its structural analogs (e.g., RO 61-8048 in ) suggest similar synthetic strategies using boronic acid cross-coupling or sulfonamide formation .

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-25-17-7-6-14(13-18(17)26-2)27(23,24)20-10-12-22-11-8-16(21-22)15-5-3-4-9-19-15/h3-9,11,13,20H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWOBHHBUUGWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antileishmanial properties, anticancer effects, and other relevant biological interactions.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Methoxy groups at positions 3 and 4 on the benzene ring.
  • A benzenesulfonamide moiety which is known for its biological activity.
  • A pyridinyl-pyrazole unit that contributes to its pharmacological properties.

Antileishmanial Activity

Research has shown that derivatives of benzenesulfonamides with pyrazole structures exhibit promising antileishmanial activity. A study evaluated several 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives against Leishmania infantum and Leishmania amazonensis. The results indicated that compounds similar to this compound demonstrated effective inhibition with IC50 values comparable to the standard drug pentamidine. Notably, two specific derivatives showed IC50 values of 0.059 mM and 0.065 mM against L. infantum, highlighting their potential as therapeutic agents for leishmaniasis treatment .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Recent studies involving pyrazole derivatives have demonstrated significant antiproliferative effects on various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. These compounds have been shown to inhibit cell growth effectively, indicating that modifications in the pyrazole scaffold can enhance anticancer activity .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of key enzymes involved in parasitic and cancer cell metabolism.
  • Interaction with specific receptors , leading to altered signaling pathways that promote apoptosis in cancer cells or inhibit parasite proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the sulfonamide group or the introduction of additional functional groups could enhance its efficacy and selectivity. For instance:

  • Substituent variations on the pyrazole ring can significantly alter biological outcomes.
  • The presence of methoxy groups may influence lipophilicity and receptor binding affinity .

Data Table: Biological Activity Overview

Biological ActivityTarget Organism/Cell TypeIC50 Value (mM)Reference
AntileishmanialL. infantum0.059
AntileishmanialL. amazonensis0.070
AnticancerMDA-MB-231 (Breast Cancer)Not specified
AnticancerHepG2 (Liver Cancer)Not specified

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives where structural modifications were systematically studied to determine their effects on biological activity against leishmaniasis and various cancers. The results indicated that certain modifications could lead to enhanced activity while reducing cytotoxicity towards mammalian cells, making these compounds viable candidates for further development .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Methoxy groups (target compound) vs. trifluoromethyl (1g in ) or hydroxy groups (3a in ) influence lipophilicity (logP) and metabolic stability. Hydroxyphenyl derivatives (3a) exhibit higher aqueous solubility but lower membrane permeability .
  • Biological Activity: Sulfonamide analogs with electron-withdrawing groups (e.g., trifluoromethyl in 1g) show stronger anti-inflammatory effects (IC50 < 1 μM for NO inhibition) compared to methoxy-substituted derivatives (IC50 ~5–10 μM) .

Physicochemical Properties

Property Target Compound RO 61-8048 Compound 1f
Molecular Weight ~421.5* 451.5 ~550
Melting Point (°C) Not reported Not reported 118–180
Calculated logP ~2.5† ~3.1 ~3.8
Hydrogen Bond Acceptors 8 9 10

*Estimated based on (C18H19N3O3S2).
†Predicted using methoxy and pyridine contributions.

Research Implications

  • Drug Discovery : The target compound’s balanced logP (~2.5) and hydrogen-bonding capacity position it as a candidate for central nervous system (CNS) targets, unlike highly polar analogs (e.g., 3a) .
  • SAR Insights : Methoxy groups may reduce cytotoxicity compared to fluoro or nitro substituents, as seen in ’s cytotoxicity assays (CC50 > 50 μM for methoxy vs. CC50 ~10 μM for nitro derivatives).

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3,4-dimethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1: Core Heterocycle Formation
    Synthesize the pyrazole-pyridine moiety via cyclocondensation of pyridin-2-yl hydrazine with β-diketones or alkynones under reflux in ethanol .
  • Step 2: Sulfonamide Coupling
    React 3,4-dimethoxybenzenesulfonyl chloride with the amine-functionalized pyrazole-pyridine intermediate. Use a Schlenk line under inert gas (N₂/Ar) to minimize side reactions. Triethylamine (TEA) is recommended as a base in anhydrous dichloromethane (DCM) at 0–5°C .
  • Optimization Tips:
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
    • For higher yields (>75%), employ microwave-assisted synthesis at 80°C for 30 minutes .

Characterization and Analytical Validation

Q. Q2. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR:
    Key peaks include:
    • Pyrazole protons: δ 7.8–8.2 ppm (doublets for H-3 and H-5).
    • Sulfonamide NH: δ 5.2–5.5 ppm (broad singlet, exchangeable with D2O).
    • Dimethoxy groups: δ 3.8–3.9 ppm (singlets) .
  • High-Resolution Mass Spectrometry (HRMS):
    Expected [M+H]+: m/z 457.1524 (C21H23N4O4S+). Use ESI+ mode with a TOF analyzer .
  • HPLC Purity:
    Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 40%→90% ACN over 20 min). Retention time: ~12.5 min .

Advanced Crystallography and Solid-State Analysis

Q. Q3. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in molecular conformation?

Methodological Answer:

  • Crystallization:
    Grow crystals via slow evaporation of a saturated DMSO/water (1:1) solution. Crystals typically form in the triclinic system (P1 space group) with unit cell parameters:
    • a = 9.2575 Å, b = 12.1707 Å, c = 12.1991 Å, α = 112.786° .
  • Key Findings:
    • Intermolecular N–H···O hydrogen bonds stabilize the lattice (bond length: 2.89 Å).
    • The pyridin-2-yl group exhibits a dihedral angle of 15.2° with the pyrazole ring, indicating moderate conjugation .

Biological Activity Profiling

Q. Q4. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

Methodological Answer:

  • Kinase Inhibition Assays:
    Use recombinant CDK5/p25 (10 nM) in a ADP-Glo™ kinase assay. Pre-incubate the compound (0.1–10 µM) with ATP (10 µM) for 30 min. IC50 values <1 µM suggest competitive inhibition .
  • Cellular Uptake:
    Perform fluorescence tagging (e.g., nitrobenzoxadiazole, NBD) to track intracellular localization in HepG2 cells. Confocal microscopy reveals cytoplasmic accumulation .

Coordination Chemistry Applications

Q. Q5. How does this compound behave as a ligand in transition-metal complexes?

Methodological Answer:

  • Metal Binding Sites:
    The sulfonamide O and pyridyl N atoms coordinate with Cd(II) or Zn(II), forming octahedral complexes. For example, [Cd2(ppb)4(H2O)2]·8H2O exhibits luminescence at 450 nm (λex = 350 nm) due to ligand-to-metal charge transfer .
  • Stability Studies:
    Thermogravimetric analysis (TGA) shows dehydration at 120°C and decomposition above 300°C. Use IR to confirm metal-ligand vibrations (νC=N at 1600 cm⁻¹; νS=O at 1150 cm⁻¹) .

Handling and Safety Considerations

Q. Q6. What precautions are necessary for safe laboratory handling?

Methodological Answer:

  • PPE Requirements:
    Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
  • First Aid:
    • Inhalation: Move to fresh air; administer oxygen if breathing is labored.
    • Skin Contact: Wash with soap and water for 15 min; monitor for irritation .

Data Contradiction Analysis

Q. Q7. How to resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Variable Control:
    • Cell Lines: Compare HepG2 (hepatic) vs. HEK293 (renal) responses to assess tissue specificity.
    • Assay Conditions: Standardize ATP concentration (e.g., 10 µM vs. 100 µM may alter IC50 values) .
  • Statistical Validation:
    Use ANOVA with post-hoc Tukey tests to confirm significance (p <0.05) across triplicate experiments .

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